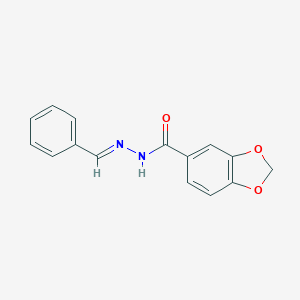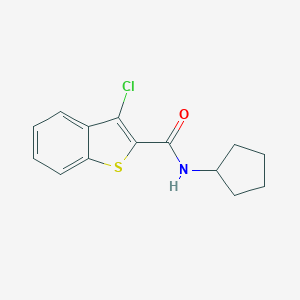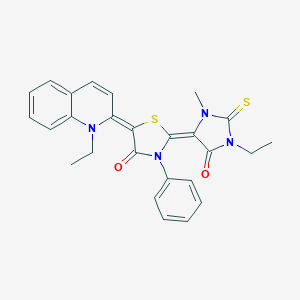![molecular formula C16H13Cl2NO5S B416850 2-CHLORO-4-[N-(4-CHLOROBENZENESULFONYL)ACETAMIDO]PHENYL ACETATE](/img/structure/B416850.png)
2-CHLORO-4-[N-(4-CHLOROBENZENESULFONYL)ACETAMIDO]PHENYL ACETATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-4-[N-(4-CHLOROBENZENESULFONYL)ACETAMIDO]PHENYL ACETATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the acetylation of 4-chlorophenyl sulfonamide, followed by chlorination and esterification reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like flow chemistry and automated synthesis may be employed to optimize the production process and minimize waste .
Analyse Des Réactions Chimiques
Types of Reactions
2-CHLORO-4-[N-(4-CHLOROBENZENESULFONYL)ACETAMIDO]PHENYL ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions may need specific catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups .
Applications De Recherche Scientifique
2-CHLORO-4-[N-(4-CHLOROBENZENESULFONYL)ACETAMIDO]PHENYL ACETATE has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in the synthesis of other complex organic compounds.
Biology: The compound may be used in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.
Mécanisme D'action
The mechanism of action of 2-CHLORO-4-[N-(4-CHLOROBENZENESULFONYL)ACETAMIDO]PHENYL ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In cellular signaling pathways, it can modulate the activity of proteins involved in signal transduction, leading to changes in cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other sulfonyl and acetyl derivatives, such as:
- 4-{Acetyl[(4-methylphenyl)sulfonyl]amino}-2-chlorophenyl acetate
- 4-{Acetyl[(4-bromophenyl)sulfonyl]amino}-2-chlorophenyl acetate
- 4-{Acetyl[(4-fluorophenyl)sulfonyl]amino}-2-chlorophenyl acetate
Uniqueness
What sets 2-CHLORO-4-[N-(4-CHLOROBENZENESULFONYL)ACETAMIDO]PHENYL ACETATE apart is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in applications requiring precise control over chemical reactions and interactions .
Propriétés
Formule moléculaire |
C16H13Cl2NO5S |
|---|---|
Poids moléculaire |
402.2g/mol |
Nom IUPAC |
[4-[acetyl-(4-chlorophenyl)sulfonylamino]-2-chlorophenyl] acetate |
InChI |
InChI=1S/C16H13Cl2NO5S/c1-10(20)19(25(22,23)14-6-3-12(17)4-7-14)13-5-8-16(15(18)9-13)24-11(2)21/h3-9H,1-2H3 |
Clé InChI |
ZFBZHVCFWWSIFB-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1=CC(=C(C=C1)OC(=O)C)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl |
SMILES canonique |
CC(=O)N(C1=CC(=C(C=C1)OC(=O)C)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-2-({[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B416768.png)
![2-Chloro-5-nitrobenzaldehyde [4-(2-bromo-4-methylanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B416769.png)


![4-[2-(3-pyridinylcarbonyl)carbohydrazonoyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B416777.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-[(2-hydroxybenzoyl)hydrazono]butanamide](/img/structure/B416780.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-[(2-methoxybenzoyl)hydrazono]butanamide](/img/structure/B416781.png)
![(3E)-N-[4-chloro-3-(trifluoromethyl)phenyl]-3-{2-[(2-hydroxy-3-methylphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B416782.png)
![4-amino-N'-[(5-{3-nitrophenyl}-2-furyl)methylene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B416783.png)
![3-[(2-fluorobenzoyl)hydrazono]-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B416784.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-{[(3-methylphenoxy)acetyl]hydrazono}butanamide](/img/structure/B416786.png)

![2,5-dichloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B416791.png)
![2,5-dichloro-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B416792.png)
